![molecular formula C22H27ClN2O2S B5060325 3-chloro-N-cyclopentyl-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5060325.png)
3-chloro-N-cyclopentyl-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-cyclopentyl-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of oncology. This compound has been shown to have promising anti-tumor activity in preclinical studies and is currently being evaluated in clinical trials for the treatment of various cancers.
作用机制
3-chloro-N-cyclopentyl-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. Inhibition of BTK by 3-chloro-N-cyclopentyl-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide leads to the suppression of B-cell receptor signaling and subsequent inhibition of cell proliferation and survival.
Biochemical and Physiological Effects
3-chloro-N-cyclopentyl-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide has been shown to have significant anti-tumor activity in preclinical models of cancer. In addition to its effects on B-cell receptor signaling, 3-chloro-N-cyclopentyl-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide has also been shown to inhibit the activity of other kinases that are involved in cancer cell survival and proliferation. 3-chloro-N-cyclopentyl-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide has also been shown to have immunomodulatory effects, including the ability to enhance the activity of T-cells and natural killer cells.
实验室实验的优点和局限性
One of the main advantages of 3-chloro-N-cyclopentyl-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide is its selectivity for BTK, which reduces the likelihood of off-target effects. 3-chloro-N-cyclopentyl-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide has also been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue distribution. However, like all experimental compounds, 3-chloro-N-cyclopentyl-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide has some limitations. For example, it may not be effective in all types of cancer, and its efficacy may be influenced by factors such as tumor heterogeneity and the presence of drug-resistant mutations.
未来方向
There are several potential future directions for research on 3-chloro-N-cyclopentyl-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide. One area of interest is the development of combination therapies that include 3-chloro-N-cyclopentyl-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide. For example, 3-chloro-N-cyclopentyl-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide may be combined with other kinase inhibitors or immunomodulatory agents to enhance its anti-tumor activity. Another potential direction is the investigation of 3-chloro-N-cyclopentyl-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide in combination with other treatment modalities, such as radiation therapy or chemotherapy. Finally, further research is needed to better understand the mechanisms of resistance to 3-chloro-N-cyclopentyl-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide and to develop strategies to overcome this resistance.
合成方法
The synthesis of 3-chloro-N-cyclopentyl-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide involves several steps, starting with the reaction of 4-chloro-3-nitrobenzoic acid with cyclopentylamine to form the corresponding amide. The nitro group is then reduced to an amine using palladium on carbon and hydrogen gas. The resulting amine is then reacted with 1-(3-thienylmethyl)-4-piperidinol to form the final product.
科学研究应用
3-chloro-N-cyclopentyl-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide has been extensively studied in preclinical models of cancer, including both solid tumors and hematological malignancies. In vitro studies have shown that 3-chloro-N-cyclopentyl-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have demonstrated that 3-chloro-N-cyclopentyl-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide can inhibit tumor growth in mouse xenograft models.
属性
IUPAC Name |
3-chloro-N-cyclopentyl-4-[1-(thiophen-3-ylmethyl)piperidin-4-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O2S/c23-20-13-17(22(26)24-18-3-1-2-4-18)5-6-21(20)27-19-7-10-25(11-8-19)14-16-9-12-28-15-16/h5-6,9,12-13,15,18-19H,1-4,7-8,10-11,14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNERPXAFOGRTOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=C(C=C2)OC3CCN(CC3)CC4=CSC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-cyclopentyl-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

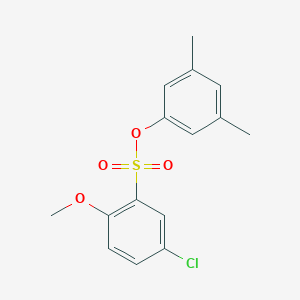
![methyl (5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B5060249.png)
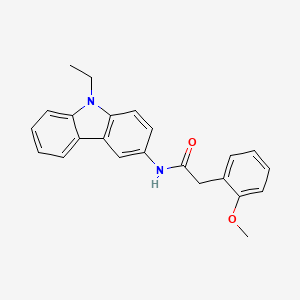
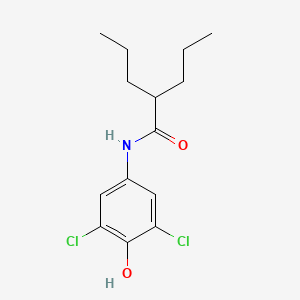
![1,5-dichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]-3-methylbenzene](/img/structure/B5060271.png)

![1-(4-bromo-2,6-difluorophenoxy)-3-[(1,1,3,3-tetramethylbutyl)amino]-2-propanol hydrochloride](/img/structure/B5060282.png)
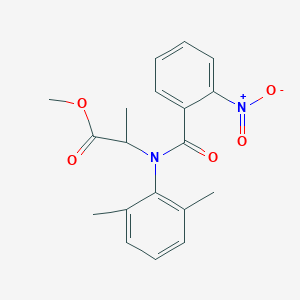
![diisopropyl [(benzylamino)(phenyl)methyl]phosphonate hydrochloride](/img/structure/B5060294.png)
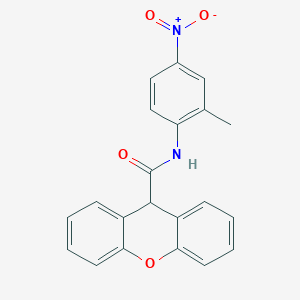
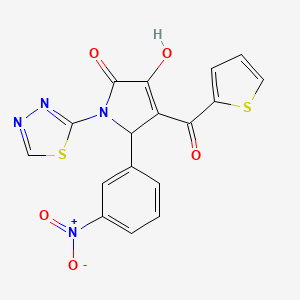


![1-(5-chloro-2-hydroxybenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5060334.png)